2-({[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide
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Overview
Description
2-({[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .
Preparation Methods
The synthesis of 2-({[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide involves several steps. One common method starts with the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol at room temperature . The resulting ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate is then reacted with various amines to produce the corresponding acetamides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-({[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide undergoes various chemical reactions, including substitution and addition reactions. For example, it reacts with hydrazine hydrate in boiling ethanol to produce 2-hydrazinyl-6-methylpyrimidin-4(3H)-one . The compound also reacts with aniline in boiling ethanol, resulting in the substitution of the R-sulfanyl group to form 2-anilinopyrimidine . Common reagents used in these reactions include hydrazine hydrate, aniline, and various amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other pyrimidine derivatives. In biology and medicine, its derivatives have shown potential as anticancer, antitubercular, and anti-HIV agents . Additionally, it has been used in the development of functional supramolecular assemblies and materials due to its high association constants .
Mechanism of Action
The mechanism of action of 2-({[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives, including this compound, often exert their effects by interfering with nucleic acid synthesis and function . This can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-({[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide include other pyrimidine derivatives such as 2-ureido-4[1H]-6-methyl-pyrimidinone and 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides . These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
IUPAC Name |
2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-8-6-11(19)18-14(16-8)22-7-12(20)17-10-5-3-2-4-9(10)13(15)21/h2-6H,7H2,1H3,(H2,15,21)(H,17,20)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICOQYZSSKPZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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